N-(4-aminobutyl)-2-cyclopropylacetamide is a chemical compound with significant interest in medicinal chemistry and pharmacology. This compound is recognized for its potential therapeutic applications, particularly in the modulation of various biological pathways. Its structural features and functional groups suggest a capacity for interaction with biological targets, making it a candidate for further research and development.
The compound can be synthesized through several methods detailed in patent literature, which highlight its derivation from simpler precursors. The synthesis often involves the reaction of cyclopropyl acetic acid derivatives with amines, leading to the formation of the desired amide structure.
N-(4-aminobutyl)-2-cyclopropylacetamide belongs to the class of organic compounds known as amides. It is characterized by the presence of both an amine group and a cyclopropyl moiety, which contribute to its unique properties and biological activities.
The synthesis of N-(4-aminobutyl)-2-cyclopropylacetamide can be achieved through various synthetic routes. One common method involves:
The synthesis often employs techniques such as refluxing under inert atmospheres to prevent unwanted side reactions. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
N-(4-aminobutyl)-2-cyclopropylacetamide has a distinct molecular structure characterized by:
The molecular formula for N-(4-aminobutyl)-2-cyclopropylacetamide is . The molecular weight is approximately 168.24 g/mol, indicating its moderate size compared to other organic compounds.
N-(4-aminobutyl)-2-cyclopropylacetamide can undergo various chemical reactions, including:
The stability of N-(4-aminobutyl)-2-cyclopropylacetamide under different pH levels and temperatures has been studied, revealing that it remains stable under physiological conditions but may degrade under extreme alkaline or acidic environments.
The mechanism of action for N-(4-aminobutyl)-2-cyclopropylacetamide is primarily linked to its ability to interact with specific receptors or enzymes in biological systems. It may act as an inhibitor or modulator, influencing pathways related to neurotransmission or cellular signaling.
Research indicates that this compound may exhibit activity against certain targets involved in pain perception or inflammation, suggesting potential applications in treating conditions such as neuropathic pain or inflammatory disorders.
Relevant data from studies indicate that the compound has a melting point around 120°C, showcasing its solid-state stability.
N-(4-aminobutyl)-2-cyclopropylacetamide has potential applications in various scientific fields:
N-(4-Aminobutyl)-2-cyclopropylacetamide represents a structurally engineered bioactive scaffold integrating two pharmacologically privileged motifs: the cyclopropyl ring and the acetamide linker. This molecular architecture leverages steric constraints and hydrogen-bonding capabilities to optimize target engagement and pharmacokinetic properties. The compound exemplifies modern rational design principles in epigenetics and oncology drug discovery, where strategic incorporation of small aliphatic rings enhances metabolic stability and binding specificity [1] [4].
The cyclopropyl group confers distinctive advantages:
The acetamide moiety serves as a multipurpose bioisostere:
Table 1: Comparative Bioactivity of Cyclopropane-Containing Motifs in Drug Design
| Compound Class | Key Pharmacological Action | Structural Advantage of Cyclopropane |
|---|---|---|
| VLA-4 Antagonists | Anti-inflammatory agents | 3D vector control for binding pocket complementarity |
| HCV NS5B Inhibitors | Antiviral activity | Enhanced metabolic stability over isopropyl analogs |
| LSD1 Inhibitors | Epigenetic modulation | Strain-driven covalent adduct formation with FAD |
| hNav1.7 Blockers | Analgesia | Improved membrane penetration via logD optimization |
N-(4-aminobutyl)-2-cyclopropylacetamide shares key pharmacophoric elements with clinical-stage epigenetic modulators:
Table 2: Pharmacologically Significant Analogues of N-(4-aminobutyl)-2-cyclopropylacetamide
| Structural Analogue | Primary Biological Target | Relevance to Scaffold Design | Clinical Status |
|---|---|---|---|
| Tranylcypromine | LSD1 | Prototype cyclopropylamine inhibitor | Approved (MAOI) |
| ORY-1001 | LSD1 | Selective covalent binder | Phase I/II (AML) |
| GSK2879552 | LSD1 | Substrate-competitive inhibitor | Phase I (SCLC) |
| ZY0511 | LSD1 | Cyclopropylacetamide derivative | Preclinical (HCC) |
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6